VUF11207 (trifluoroacetate salt)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

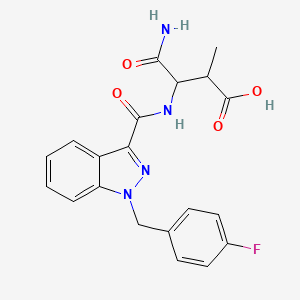

VUF11207 is a potent agonist of the G protein-coupled chemokine receptor 7 (CXCR7; EC50 = 1.6 nM for β-arrestin recruitment to CXCR7). It also reduces CXCR7 cell surface expression (EC50 = 14.1 nM) in vitro.

Applications De Recherche Scientifique

Preparation of Fluorinated Compounds

VUF11207 (trifluoroacetate salt) plays a significant role in the synthesis of fluorinated organic molecules. A study highlighted the use of an amidinate salt of hexafluoroacetone hydrate, which, upon base-promoted release of trifluoroacetate, enables nucleophilic trifluoromethylation reactions. This process demonstrates the importance of trifluoroacetate in producing high yields of trifluoromethylated products, which are crucial in various chemical and pharmaceutical applications (Riofski, Hart, & Colby, 2013).

Synthesis of Formamides

Trifluoroacetate guanidinium salt, an ionic liquid, was utilized as a catalyst in the synthesis of formamides. This illustrates the trifluoroacetate salt's role in facilitating chemical reactions, particularly in solvent-free conditions at room temperature, making it an eco-friendly and efficient catalyst in organic synthesis (Baghbanian & Farhang, 2013).

Organic Synthesis Applications

Trifluoroacetic acid, a component of VUF11207, is extensively used in organic synthesis, serving as a solvent, catalyst, and reagent. It facilitates various chemical transformations such as rearrangements, deprotections, oxidations, reductions, and hydroarylations. This versatility underlines the acid's integral role in diverse chemical processes (López & Salazar, 2013).

Lithium-Ion Battery Electrolytes

Trifluoroacetate is used as a co-solvent in lithium-ion battery electrolytes, particularly for low-temperature applications. Research focused on various trifluoroacetate solvents, highlighting their impact on the dissociation of LiPF6 salt and mobility of solvated Li+ ions, emphasizing the importance of trifluoroacetate's molecular structure in battery performance (Lu et al., 2013).

Optical and Photonics Materials

Trifluoroacetic acid is utilized as a fluorine source in the chemical processing of inorganic metal fluoride and oxyfluoride materials for optics and photonics applications. This includes the preparation of nanoparticles, thin films, and nanocomposites, highlighting its utility in the development of materials with advanced optical properties (Fujihara & Tokumo, 2009).

Propriétés

Formule moléculaire |

C27H35FN2O4 · CF3COOH |

|---|---|

Poids moléculaire |

584.6 |

InChI |

InChI=1S/C27H35FN2O4.C2HF3O2/c1-19(15-20-9-6-7-11-23(20)28)18-30(14-12-22-10-8-13-29(22)2)27(31)21-16-24(32-3)26(34-5)25(17-21)33-4;3-2(4,5)1(6)7/h6-7,9,11,15-17,22H,8,10,12-14,18H2,1-5H3;(H,6,7)/b19-15+; |

Clé InChI |

GZXNWMFPSYCITC-QTCZRQAZSA-N |

SMILES |

COC1=CC(C(N(CCC2N(C)CCC2)C/C(C)=C/C3=CC=CC=C3F)=O)=CC(OC)=C1OC.OC(C(F)(F)F)=O |

Synonymes |

N-[(2E)-3-(2-fluorophenyl)-2-methyl-2-propen-1-yl]-3,4,5-trimethoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-benzamide trifluoroacetate salt |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.